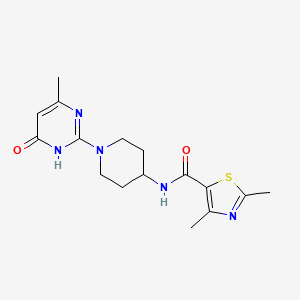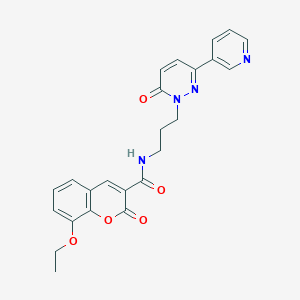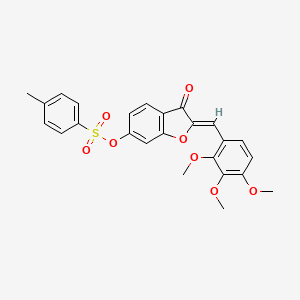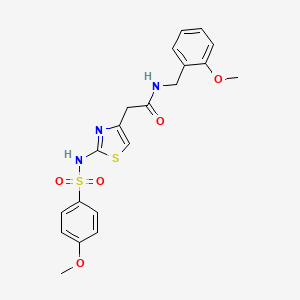![molecular formula C23H20N4O3 B2501183 1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-86-9](/img/structure/B2501183.png)
1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that likely exhibits a pyrido[3,2-d]pyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings. This structure is of interest due to its potential applications in pharmaceutical chemistry, given the biological relevance of pyrimidine derivatives.
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed starting from simpler precursors such as 2-chloropyridine-3-carboxylic acid, which undergoes esterification, nucleophilic aromatic substitution, amide formation, and ring closure to yield the desired compounds with various substituents . Similarly, the synthesis of pyrido[3,4-d]pyrimidine derivatives has been achieved through reactions involving 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines, followed by dehydration steps . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrido[1,2-c]pyrimidine derivatives has been elucidated using X-ray crystallography, revealing centrosymmetric dimers formed via intermolecular N-H···O hydrogen bonds and providing insights into the conformation of the saturated ring and the orientation of the phenyl ring with respect to the pyrimidine-1,3-dione fragment . This information can be useful in predicting the molecular conformation and potential binding interactions of "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione".
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can vary significantly depending on the substitution pattern. For instance, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to give aminated products . In the context of the compound of interest, the presence of an ethylphenyl group and a pyridinylmethyl group could influence its reactivity in nucleophilic substitution reactions or in the formation of hydrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been shown to vary widely, with significant differences in solubility, permeability, and intrinsic clearance values . These properties are crucial for the pharmacokinetic profile of a drug candidate and would need to be characterized for "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" to assess its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Domino Knoevenagel Condensation
A study by Ahadi et al. (2014) explored the green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, which involves the reaction of pyrimidine dione derivatives in a domino Knoevenagel condensation–Michael addition–cyclization process. This method emphasizes the avoidance of chromatography and recrystallization in purification, obtaining pure products by washing with ethanol (Ahadi et al., 2014).
Fragmentation Analysis
Gelling, Irwin, and Wibberley (1969) investigated the mass spectra of pyrido[2,3-d]- and pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, among others. They postulated fragmentation pathways based on these spectra, noting variations due to substituent groups and nitrogen atom positions in the pyridine ring, drawing comparisons with quinazolones and pteridones (Gelling et al., 1969).
Syntheses and Properties
Gelling and Wibberley (1969) also described the synthesis and properties of various pyrido[3,4-d]pyrimidin-4(3H)-ones and pyrimidine-2,4(1H,3H)-diones. They detailed the preparation of these compounds from 3-aminopyridine-4-carboxylic acids and discussed their nuclear magnetic resonance (NMR) and mass spectra (Gelling & Wibberley, 1969).
Synthesis in Medicinal Chemistry
A study by Wei et al. (2005) focused on the modification of thymidine and uridine at the ribose positions to form amine analogues. They synthesized compounds with pyrimidine dione structures and studied them for potential use in medicinal chemistry, characterized by spectroscopic techniques and X-ray crystallography (Wei et al., 2005).
Urease Inhibition
Rauf et al. (2010) investigated compounds with a pyrido[1,2-a]pyrimidine-2,4(3H)-dione structure for their urease inhibition activity. They synthesized various derivatives and found that some showed significant activity as urease inhibitors, which is relevant in medicinal research (Rauf et al., 2010).
Structural Studies
Trilleras et al. (2009) studied the molecular and crystal structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. They analyzed how hydrogen bonds and pi-pi stacking interactions influence the formation of different molecular arrangements in these compounds (Trilleras et al., 2009).
One-Pot Synthesis Techniques
Dyachenko et al. (2020) developed a one-pot synthesis method for thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. This method provides an efficient way to synthesize these compounds, which is beneficial for streamlining research and development processes (Dyachenko et al., 2020).
Propiedades
IUPAC Name |
1-[2-(4-ethylphenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-2-16-7-9-18(10-8-16)20(28)15-26-19-6-4-12-25-21(19)22(29)27(23(26)30)14-17-5-3-11-24-13-17/h3-13H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZSNWIOGOQHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)
![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)


![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2501114.png)

![methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B2501116.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)
![2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2501120.png)
![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)
